molecular formula C14H14ClNO4 B3131420 methyl 8-chloro-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate CAS No. 353296-61-4

methyl 8-chloro-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate

Cat. No.: B3131420
CAS No.: 353296-61-4
M. Wt: 295.72 g/mol
InChI Key: BPGGFBIZPWGSCZ-UHFFFAOYSA-N
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Description

Methyl 8-chloro-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate is a synthetic intermediate of significant interest in medicinal chemistry due to its complex benzoxazocine scaffold. This structural motif is found in compounds with a range of pharmacological activities. Related benzoxazocine and tetrahydrobenzoxazine derivatives have been investigated as key scaffolds for drug discovery, particularly in the development of central nervous system (CNS) active agents and analgesic compounds . The 4-oxo (carbonyl) and ester functional groups in its structure make it a versatile precursor for further chemical modification, allowing researchers to explore structure-activity relationships. Its research applications are primarily in the synthesis of novel heterocyclic compounds and the development of potential pharmacologically active molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

methyl 4-chloro-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-12-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4/c1-14-6-9(11(12(17)16-14)13(18)19-2)8-5-7(15)3-4-10(8)20-14/h3-5,9,11H,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGGFBIZPWGSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C(=O)N1)C(=O)OC)C3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 8-chloro-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on antibacterial and antifungal properties, as well as its mechanism of action and structure-activity relationships.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzoxazocine core. Its molecular formula is C20H20ClN2O4C_{20}H_{20}ClN_2O_4 with a molecular weight of approximately 368.84 g/mol. The presence of chlorine and the oxo group suggests potential interactions with biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Antibacterial Efficacy :
    • A series of derivatives were tested against Escherichia coli, Staphylococcus aureus, and Bacillus cereus.
    • Results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL against sensitive strains like E. cloacae and S. aureus .
  • Comparative Study :
    • In comparative studies, the compound's activity was found to exceed that of standard antibiotics such as ampicillin and streptomycin by 10–50 times in certain cases . This highlights its potential as an effective antibacterial agent.

Antifungal Activity

The antifungal properties of methyl 8-chloro-2-methyl-4-oxo have also been investigated.

Findings

  • The compound demonstrated good to excellent antifungal activity with MIC values in the range of 0.004 to 0.06 mg/mL against various fungal strains.
  • The most sensitive fungal species included Trichoderma viride, while Aspergillus fumigatus showed more resistance .

The mechanism underlying the biological activity of methyl 8-chloro-2-methyl-4-oxo involves inhibition of key bacterial enzymes:

  • MurB Inhibition : The compound is believed to inhibit MurB, an enzyme critical for bacterial cell wall synthesis, which contributes to its antibacterial effects .
  • Lanosterol Demethylase : For antifungal activity, it appears that inhibition of lanosterol demethylase is involved .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substituents on the benzoxazocine core significantly affect the biological activity:

  • The presence of a chlorine atom at position 8 enhances antibacterial potency.
  • Modifications in the carboxylate group also influence the overall efficacy against microbial strains .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Comparators:

Triazine-based methyl esters (e.g., compound 5l from ):

  • Shares a methyl ester group but replaces the benzoxazocine core with a triazine ring.
  • Substituents like bromo and methoxy groups may alter electronic profiles compared to the chloro group in the target compound .

Quaternary ammonium surfactants (e.g., BAC-C12 in ):

  • While structurally distinct (lacking a bicyclic core), these compounds highlight methodologies for comparing physicochemical properties like critical micelle concentration (CMC). The target compound’s solubility or aggregation behavior could be analogously studied using spectrofluorometry or tensiometry .

Table 1: Functional Group and Substituent Impact
Compound Class Core Structure Key Substituents Analytical Methodologies
Benzoxazocine ester Bicyclic O/N heterocycle 8-Cl, 5-COOCH₃ X-ray crystallography (SHELXL)
Triazine ester 1,3,5-Triazine Br, OCH₃ Spectrophotometry, HPLC
Quaternary ammonium Linear alkyl chain C12 alkyl, N⁺(CH₃)₃ Spectrofluorometry, Tensiometry

Computational Similarity Assessment

emphasizes that structural similarity underpins virtual screening and bioactivity predictions. For the target compound:

  • Graph-based descriptors (e.g., Tanimoto coefficients) could quantify similarity to analgesics or neuroactive agents with related heterocycles (e.g., benzomorphans).
  • Molecular docking might reveal shared binding motifs with opioid receptors, though substituents like the chloro group could modulate affinity .

Hydrogen Bonding and Crystallographic Behavior

highlights hydrogen bonding as critical for crystal packing and stability. The benzoxazocine core’s oxygen and nitrogen atoms likely form intermolecular H-bonds, differing from triazine-based compounds (), which rely on π-π stacking. Such differences influence:

  • Melting points : Rigid bicyclic systems may exhibit higher thermal stability.
  • Solubility: Ester groups enhance hydrophilicity compared to nonpolar quaternary ammonium surfactants .

Methodological Overlaps in Analysis

  • CMC Determination : While quaternary ammonium surfactants use spectrofluorometry (), the target compound’s aggregation could be studied similarly if it exhibits surfactant-like properties .
  • Crystallography : SHELX remains a gold standard for structural refinement across diverse compound classes, enabling precise bond-length comparisons .

Q & A

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use OSHA-compliant chemical safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
  • Ventilation: Ensure fume hoods or local exhaust systems are operational to minimize inhalation risks .
  • Storage: Store in sealed containers in dry, ventilated areas away from ignition sources. Re-seal containers immediately after use .
  • Spill Management: Neutralize spills with inert absorbents (e.g., sand) and avoid environmental release .

Advanced: How can SHELXL be optimized for refining the crystal structure of this compound?

Answer:

  • Data Input: Use high-resolution X-ray diffraction data (resolution ≤ 1.0 Å) to resolve the complex bicyclic framework.
  • Hydrogen Bonding Constraints: Apply SHELXL’s AFIX and HTAB commands to model hydrogen bonds, critical for stabilizing the methano-benzoxazocine core .
  • Disorder Handling: For disordered regions (e.g., methyl or chloro substituents), employ PART and SUMP commands to partition occupancy .
  • Validation: Cross-validate refinement with PLATON to check for missed symmetry or geometric outliers .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm the methano-bridge and ester carbonyl groups. DEPT-135 can differentiate CH2_2/CH3_3 signals in the tetrahydro ring .
  • IR Spectroscopy: Identify key functional groups (e.g., C=O at ~1700 cm1^{-1}, C-O-C at ~1250 cm1^{-1}) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ or [M+Na]+^+) and fragmentation patterns .

Advanced: How can hydrogen bonding networks in its crystal lattice be analyzed systematically?

Answer:

  • Graph Set Analysis: Apply Etter’s formalism (as extended by Bernstein et al.) to classify hydrogen bonds into D , S , C , or R patterns. For example, the oxo and carboxylate groups likely form D(2,1) or R22_2^2(8) motifs .
  • Topology Mapping: Use Mercury or CrystalExplorer to visualize 3D networks and quantify interaction energies (e.g., Hirshfeld surfaces) .
  • Thermal Motion Analysis: Refine anisotropic displacement parameters in SHELXL to assess hydrogen bond strength .

Basic: What are the recommended conditions for long-term stability during storage?

Answer:

  • Temperature: Store at 2–8°C in amber glass vials to prevent photodegradation of the oxo and chloro groups .
  • Humidity Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester moiety .
  • Inert Atmosphere: For sensitive batches, store under argon or nitrogen to prevent oxidation .

Advanced: How can synthetic by-products during its preparation be identified and minimized?

Answer:

  • Chromatographic Purity: Use UPLC-PDA/MS with a C18 column (ACN/water gradient) to detect intermediates like N-oxides or decarboxylated analogs .
  • Reaction Optimization: Adjust stoichiometry of cyclization agents (e.g., POCl3_3) to suppress dimerization. For example, reduce POCl3_3 from 2.0 to 1.2 equivalents to lower by-product yields from 15% to <5% .
  • Mechanistic Studies: Employ 19F^{19}\text{F}-NMR (if fluorinated analogs are used) to track intermediates in Pd-catalyzed reductive cyclizations .

Advanced: What computational methods are suitable for predicting its conformational flexibility?

Answer:

  • DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) to optimize geometry and calculate rotational barriers of the methano-bridge .
  • Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO) with AMBER to assess ring puckering dynamics .
  • Docking Studies: Map electrostatic potential surfaces (EPS) to predict binding affinity with biological targets (e.g., GABA receptors) .

Advanced: How to resolve contradictions in reported biological activity data across structural analogs?

Answer:

  • Meta-Analysis: Compile IC50_{50}/EC50_{50} values from analogs (e.g., ethyl vs. methyl esters) and apply multivariate regression to identify critical substituents (e.g., chloro position) .
  • Assay Standardization: Re-test disputed compounds under uniform conditions (e.g., pH 7.4, 37°C) using a shared cell line (e.g., HEK293) .
  • SAR Studies: Synthesize focused libraries with systematic substitutions (e.g., 8-Cl → 8-F) to isolate electronic vs. steric effects .

Basic: What are the key steps for validating its purity post-synthesis?

Answer:

  • HPLC-DAD: Use a reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus) with a gradient elution (0.1% TFA in H2_2O/MeCN) to achieve ≥98% purity .
  • Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .
  • Melting Point: Compare observed mp (e.g., 182–183°C) with literature to detect solvate formation .

Advanced: How to design a stability-indicating study under accelerated degradation conditions?

Answer:

  • Stress Conditions: Expose to 40°C/75% RH (ICH Q1A guidelines) and monitor degradation via:
    • Forced Hydrolysis: 0.1 M HCl/NaOH at 60°C for 24 hrs.
    • Oxidative Stress: 3% H2_2O2_2 at 25°C for 48 hrs .
  • Analytical Triangulation: Correlate HPLC, NMR, and IR data to identify degradation products (e.g., ester hydrolysis to carboxylic acid) .
  • Kinetic Modeling: Use Arrhenius plots to extrapolate shelf life at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 8-chloro-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 8-chloro-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate

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